5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Overview
Description
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C9H7Br2FN2S and its molecular weight is 354.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent and Colorimetric pH Probe Development
Researchers developed a fluorescent and colorimetric pH probe, BTABr, with outstanding water solubility, which could potentially be used for real-time pH sensing and intracellular pH imaging. The probe exhibits a naked-eye colorimetric response and high stability and selectivity, along with large Stokes shifts, making it suitable for monitoring acidic and alkaline solutions (R. Diana, U. Caruso, A. Tuzi, B. Panunzi, 2020).
Noncovalent Interactions in Thiadiazole Derivatives
A study on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, provided insights into noncovalent interactions using crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM) approach. This research highlights the significance of halogen substitutions in affecting the nature of these interactions and the stabilization of crystal structures (A. El-Emam et al., 2020).
Antibacterial Activity of Thiazol-2-amine Derivatives
A compound structurally similar to 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests potential applications of such compounds in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, B. Poojary, 2018).
CO2 Capture by Task-Specific Ionic Liquid
An ionic liquid with an appended amine group was synthesized and demonstrated to react reversibly with CO2, effectively sequestering the gas as a carbamate salt. This research underscores the potential of using such ionic liquids in CO2 capture and sequestration technologies (Eleanor D. Bates et al., 2002).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the treatment of depression , suggesting that the compound may interact with neurotransmitter systems in the brain.
Mode of Action
Based on its potential use in treating depression , it may interact with neurotransmitter systems, possibly influencing the reuptake or degradation of certain neurotransmitters.
Biochemical Pathways
Given its potential use in treating depression , it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation.
Result of Action
Based on its potential use in treating depression , it may influence neuronal activity and neurotransmitter levels.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory elements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound may affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, depending on its binding interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Properties
IUPAC Name |
5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITZPFDEJQCUAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656484 | |
Record name | 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171027-89-6 | |
Record name | 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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